An In-depth Technical Guide to 2-Hydroxy-4-methylpyrimidine: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Hydroxy-4-methylpyrimidine: Structure, Properties, and Applications
Abstract
2-Hydroxy-4-methylpyrimidine, a pivotal heterocyclic compound, serves as a fundamental scaffold in the landscape of organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of its core chemical properties, structural intricacies, including its pronounced tautomerism, and its versatile applications as a synthetic intermediate. We will delve into its spectroscopic signature, established synthetic protocols, and its role as a key building block in the development of biologically active agents. This document is intended for researchers, chemists, and professionals in drug discovery, offering both foundational knowledge and practical insights into the utility of this important pyrimidine derivative.
Molecular Structure and Physicochemical Properties
2-Hydroxy-4-methylpyrimidine is an aromatic heterocycle that belongs to the pyrimidine family, which are diazines containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a hydroxyl group at position 2 and a methyl group at position 4 imparts specific chemical characteristics that are crucial for its synthetic utility.
Nomenclature and Identification
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Systematic Name: 4-Methylpyrimidin-2(1H)-one
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Common Names: 2-Hydroxy-4-methylpyrimidine, 4-Methyl-2-pyrimidinol
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CAS Number: 15231-48-8 (for the free base); 5348-51-6 (for the hydrochloride salt)[1][2][3]
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Molecular Formula: C₅H₆N₂O[2]
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Molecular Weight: 110.11 g/mol [2]
The Critical Role of Tautomerism
A defining feature of 2-hydroxypyrimidines is their existence in a state of prototropic tautomerism, specifically keto-enol tautomerism. The molecule dynamically interconverts between the aromatic 'hydroxy' (enol) form and the non-aromatic 'pyrimidinone' (keto) form.[4]
Computational studies and experimental evidence have shown that for many hydroxypyrimidines, the equilibrium often favors the keto tautomer, 4-methylpyrimidin-2(1H)-one.[4][5] This preference is influenced by factors such as solvent polarity, pH, and temperature. In polar solvents, the keto form is generally more stable.[6] This equilibrium is not merely a chemical curiosity; it has profound implications for the molecule's reactivity, hydrogen bonding capability, and its interactions with biological targets in drug development. For instance, the keto form presents distinct hydrogen bond donors (N-H) and acceptors (C=O) compared to the enol form's hydroxyl group.
Caption: Keto-enol tautomerism of 2-Hydroxy-4-methylpyrimidine.
Physicochemical Properties
The physical and chemical properties of 2-Hydroxy-4-methylpyrimidine are summarized in the table below. The compound is typically handled as its hydrochloride salt, which enhances stability and solubility in aqueous media.
| Property | Value | Reference(s) |
| Appearance | White to yellow or orange crystalline powder | [7] |
| Molecular Formula | C₅H₇ClN₂O (Hydrochloride Salt) | [1][7] |
| Molecular Weight | 146.57 g/mol (Hydrochloride Salt) | [1][7] |
| Melting Point | 243 °C (decomposes) (lit.) | [7] |
| Solubility | Soluble in water | [8] |
| Sensitivity | Hygroscopic | [7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of 2-Hydroxy-4-methylpyrimidine. The data reflects the predominant tautomeric form under the analytical conditions.
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¹H NMR Spectroscopy: In DMSO-d₆, the spectrum would be expected to show a singlet for the methyl protons, two doublets for the vinyl protons on the pyrimidine ring, and a broad singlet for the N-H proton of the pyrimidinone tautomer.
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¹³C NMR Spectroscopy: The spectrum will show five distinct carbon signals: one for the methyl group, two for the sp² carbons of the C=C bond, one for the sp² carbon adjacent to the methyl group, and a characteristic downfield signal for the carbonyl carbon (C=O) in the pyrimidinone tautomer.[8][9]
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Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretching vibration (around 1650-1700 cm⁻¹) and N-H stretching (around 3100-3300 cm⁻¹), which are characteristic of the pyrimidinone form. Aromatic C=C and C-N stretching vibrations will also be present.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the free base (m/z = 110.05).
Synthesis and Reactivity
The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. 2-Hydroxy-4-methylpyrimidine is most commonly synthesized via a cyclocondensation reaction. The classical approach involves the reaction of a 1,3-dicarbonyl compound, in this case, ethyl acetoacetate, with a urea or amidine derivative.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol describes a robust method for the synthesis of 2-Hydroxy-4-methylpyrimidine, adapted from established principles of pyrimidine synthesis.[10][11] The reaction proceeds by the condensation of ethyl acetoacetate with urea under acidic or basic conditions to form the heterocyclic ring.
Materials:
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Ethyl acetoacetate
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Urea
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Sodium ethoxide (or another suitable base)
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Ethanol
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Hydrochloric acid (for acidification)
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Deionized water
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. The base acts as a catalyst to deprotonate the active methylene group of ethyl acetoacetate.
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Addition of Reagents: To the stirred solution, add ethyl acetoacetate dropwise at room temperature. After the addition is complete, add urea to the reaction mixture.
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Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
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Precipitation: Add water to the residue to dissolve the sodium salt of the product. Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
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Drying: Dry the purified product under vacuum to yield 2-Hydroxy-4-methylpyrimidine as a solid.
Caption: General workflow for the synthesis of 2-Hydroxy-4-methylpyrimidine.
Applications in Research and Drug Development
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in multiple non-covalent interactions with biological targets.[8] 2-Hydroxy-4-methylpyrimidine serves as a versatile starting material for the synthesis of more complex molecules with potential biological activity.
Its utility stems from the reactivity of the pyrimidinone ring. The hydroxyl group can be converted to a leaving group (e.g., a chloride), enabling nucleophilic substitution reactions to introduce diverse functionalities at the 2-position. The ring nitrogens can be alkylated, and the methyl group can be functionalized. This synthetic flexibility allows chemists to explore chemical space and optimize compounds for desired pharmacological properties.
While it is primarily a building block, the 2-hydroxy-4-methylpyrimidine core is found in compounds investigated for a range of activities, including:
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Antiviral and Antitumor Agents: As a precursor, it is used in the synthesis of nucleoside analogues and other heterocyclic systems that can interfere with viral replication or cancer cell proliferation.[8]
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Kinase Inhibitors: The pyrimidine core is a common scaffold in kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.
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Agrochemicals: The compound is also an intermediate in the preparation of certain pesticides.[7]
Safety and Handling
2-Hydroxy-4-methylpyrimidine hydrochloride is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is hygroscopic and should be protected from moisture.[7]
Conclusion
2-Hydroxy-4-methylpyrimidine is a compound of significant chemical and pharmaceutical interest. Its rich chemistry, governed by its tautomeric nature and the reactivity of the pyrimidine ring, makes it an invaluable building block for organic synthesis. For researchers in drug discovery, a thorough understanding of its properties, from its structural equilibrium to its synthetic handles, is essential for leveraging this scaffold to design and create novel therapeutic agents. This guide has provided a comprehensive overview to support and inform such endeavors.
References
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